5-[Benzo(b)thiophen-2-yl]-2-methylphenol
Overview
Description
5-[Benzo(b)thiophen-2-yl]-2-methylphenol is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Target of Action
Similar compounds such as benzothiophene-2-methanol have been reported to inhibit cyp2a6-mediated nicotine metabolism , suggesting potential targets could be cytochrome P450 enzymes.
Mode of Action
If it acts similarly to Benzothiophene-2-methanol, it may inhibit the activity of certain enzymes, such as CYP2A6, thereby affecting the metabolism of specific substrates .
Biochemical Pathways
If it acts similarly to benzothiophene-2-methanol, it may affect the nicotine metabolism pathway by inhibiting cyp2a6 .
Result of Action
If it acts similarly to Benzothiophene-2-methylphenol, it may reduce cigarette smoking by inhibiting nicotine metabolism .
Biochemical Analysis
Biochemical Properties
It is known that benzo[b]thiophene derivatives, which are structurally similar to this compound, have been shown to exhibit a variety of biological effects . These compounds have been used in the synthesis of larger, usually bioactive structures .
Molecular Mechanism
Related compounds have been shown to interact with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization to form the benzothiophene core . The reaction conditions often include the use of palladium catalysts, bases such as triethylamine, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[Benzo(b)thiophen-2-yl]-2-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the benzothiophene ring .
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-2-methylphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer, anti-inflammatory, and antifungal activities.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[Benzo(b)thiophen-2-yl]-2-methylphenol include other benzothiophene derivatives such as:
- 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This unique structure may confer distinct advantages in certain applications, such as enhanced antimicrobial activity or improved electronic properties .
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-10-6-7-12(8-13(10)16)15-9-11-4-2-3-5-14(11)17-15/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUYVYWFXSXLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284666 | |
Record name | Phenol, 5-benzo[b]thien-2-yl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-30-1 | |
Record name | Phenol, 5-benzo[b]thien-2-yl-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261947-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 5-benzo[b]thien-2-yl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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